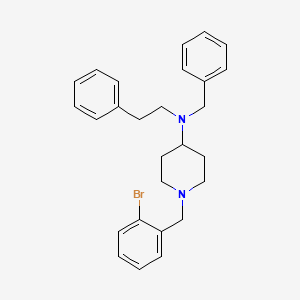
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzyl group, a bromobenzyl group, a piperidyl group, and a phenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. One common method is the bromination of toluene using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at room temperature, followed by heating to 40°C and exposure to light to complete the bromination process .
The next step involves the coupling of the bromobenzyl intermediate with a piperidine derivative. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidyl group. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating their activity. The bromobenzyl and piperidyl groups play a crucial role in enhancing the binding affinity and selectivity of the compound towards its targets. The phenethylamine backbone is essential for its overall pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-BENZYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-CHLOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
- N-BENZYL-N-[1-(2-FLUOROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE
Uniqueness
N-BENZYL-N-[1-(2-BROMOBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C27H31BrN2 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31BrN2/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23/h1-14,26H,15-22H2 |
InChI-Schlüssel |
NXBNGBDAFOXFLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)


![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)

![1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884382.png)
![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)

